molecular formula C9H7F3O3 B3021825 4-Trifluoromethylphenylglyoxal hydrate CAS No. 1049746-22-6

4-Trifluoromethylphenylglyoxal hydrate

Cat. No. B3021825
CAS RN: 1049746-22-6
M. Wt: 220.14 g/mol
InChI Key: XFHIKQUDYLBELB-UHFFFAOYSA-N
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Description

4-Trifluoromethylphenylglyoxal hydrate, also known as 4-TFMPH, is an organic compound with a wide range of applications. It is a colorless solid that has a melting point of 57-59 °C and a boiling point of 192-193 °C. 4-TFMPH is a versatile compound that can be used for a variety of purposes, including in the synthesis of pharmaceuticals, organic materials, and other compounds. It can also be used in the production of dyes and pigments.

Scientific Research Applications

Fluorine in Protein Environments

Research on fluorinated amino acids, including compounds like 4-Trifluoromethylphenylglyoxal hydrate, has highlighted their significance in improving the structural, biological, and pharmacological properties of peptides and proteins. A study by Samsonov et al. (2009) used quantum mechanics (QM) and molecular dynamics (MD) to analyze the geometry, charges, and hydrogen bonding abilities of various fluorinated amino acid derivatives, including 4,4,4-trifluoroethylglycine (TfeGly). This research contributes to our understanding of fluorine within protein environments, crucial for protein engineering applications (Samsonov et al., 2009).

Hafnium(IV) and Zirconium(IV) Triflates in Organic Synthesis

Hafnium(IV) and zirconium(IV) triflates have been studied for their role in the nitration of o-nitrotoluene using concentrated nitric acid, as investigated by Waller et al. (1998). The research demonstrates the potential of these metal triflates, possibly including derivatives of 4-Trifluoromethylphenylglyoxal hydrate, in organic synthesis, highlighting their recyclability and efficiency in producing nitrated products with minimal side products (Waller et al., 1998).

Synthesis of Fluorinated Compounds

The synthesis of 4‐hydroxy‐3‐trifluoromethylpyrazoles, as detailed by Iwata et al. (1991), is a notable example of using trifluoroacetaldehyde hydrazones with glyoxals, potentially including 4-Trifluoromethylphenylglyoxal hydrate. This reaction offers a novel route to 4-hydroxypyrazoles, indicating the utility of such compounds in synthesizing fluorinated structures, important in various chemical and pharmaceutical applications (Iwata et al., 1991).

Liquid Ordered and Gel Phases of Lipid Bilayers

A study by M'Baye et al. (2008) on lipid bilayers using fluorescent probes reveals insights into the hydration and fluidity of different phase states. While not directly mentioning 4-Trifluoromethylphenylglyoxal hydrate, this research provides valuable context on how fluorinated compounds might interact in complex biological systems, such as cell membranes (M'Baye et al., 2008).

Mechanism of Action

Mode of Action

It is known that the compound can undergo nucleophilic addition reactions, such as the addition of water to form a hydrate . This suggests that the compound may interact with its targets through similar nucleophilic addition mechanisms, leading to changes in the targets’ structure and function.

Biochemical Pathways

Given its potential to undergo nucleophilic addition reactions, it may be involved in various biochemical pathways that involve similar reactions .

Pharmacokinetics

It is predicted to have good intestinal absorption and blood-brain barrier permeability . These properties could impact the bioavailability of the compound, influencing its pharmacological effects.

properties

IUPAC Name

2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHIKQUDYLBELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Trifluoromethylphenylglyoxal hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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